Desdiacetyl-8-oxo Famciclovir

Description

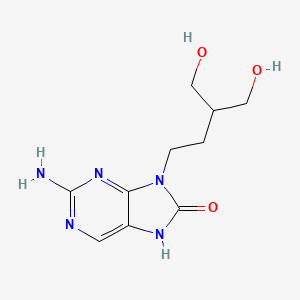

Desdiacetyl-8-oxo Famciclovir is a deuterated derivative of Famciclovir, a prodrug of the antiviral agent penciclovir. Its molecular formula is C10H11D4N5O3, with a molecular weight of 257.28 and CAS number 1346603-55-1 . This compound is primarily utilized as a stable isotope-labeled reference material in pharmacokinetic and metabolic studies, enabling precise quantification via mass spectrometry . Structurally, it lacks the acetyl groups present in Famciclovir and features an oxidized purine ring at the 8-position, distinguishing it from the parent drug and its metabolites .

Properties

IUPAC Name |

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONASPHSEDMUZNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747517 | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166197-79-1 | |

| Record name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desdiacetyl-8-oxo Famciclovir involves multiple steps starting from guanidine nitrate and diethyl malonate The initial step includes a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol This intermediate undergoes hydroxyl chlorination to yield 2-amino-4,6-dichloropyrimidineThis compound is then obtained through further oxidation and deacetylation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing and chlorination reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Desdiacetyl-8-oxo Famciclovir undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Conditions vary depending on the substituent but often involve nucleophilic substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that are useful in further biochemical studies .

Scientific Research Applications

Desdiacetyl-8-oxo Famciclovir is extensively used in scientific research, particularly in the following fields:

Chemistry: Studying the chemical properties and reactivity of antiviral compounds.

Biology: Investigating the metabolic pathways and mechanisms of antiviral drugs.

Medicine: Developing new antiviral therapies and understanding drug resistance mechanisms.

Industry: Producing high-purity antiviral agents for pharmaceutical applications

Mechanism of Action

Desdiacetyl-8-oxo Famciclovir exerts its effects by being converted into Penciclovir, which inhibits viral DNA polymerase. Penciclovir is monophosphorylated by viral thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. This triphosphate form preferentially inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .

Comparison with Similar Compounds

Structural and Molecular Comparison

Functional and Metabolic Differences

Bioactivation Pathway: Famciclovir undergoes sequential deacetylation and oxidation to form penciclovir, its active form. This compound lacks acetyl groups and cannot follow this pathway, rendering it pharmacologically inactive . Desacetyl Famciclovir (Related Compound B) retains one acetyl group and is an intermediate in Famciclovir’s bioconversion.

Stability and Analytical Utility: this compound-d4’s deuterium labeling enhances its stability in mass spectrometry, allowing discrimination from non-deuterated analogs in complex biological matrices .

Research Findings and Implications

Metabolic Studies

- Enzymatic Conversion : Unlike Famciclovir, which relies on esterases and hepatic oxidases for activation, this compound is metabolically inert, making it a stable marker for tracing Famciclovir’s biotransformation .

Biological Activity

Desdiacetyl-8-oxo Famciclovir is a derivative of Famciclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has garnered attention due to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to Famciclovir, which itself is a prodrug that is converted in the body to its active form, penciclovir. The chemical modifications in this compound enhance its pharmacological profile, making it a subject of interest in antiviral research.

Biological Activity

The biological activity of this compound primarily involves its antiviral effects against herpesviruses. The compound exhibits potent activity against clinical isolates of HSV-1 and HSV-2, as well as VZV.

This compound operates through a mechanism similar to that of penciclovir. It inhibits viral DNA polymerase, thereby preventing viral replication. This inhibition is crucial in managing viral infections, particularly in immunocompromised patients.

Antiviral Efficacy

Recent studies have demonstrated that this compound is effective against various strains of herpesviruses. The following table summarizes key findings from recent research:

| Study Reference | Virus Type | IC50 (µM) | Efficacy Observations |

|---|---|---|---|

| HSV-1 | 0.5 | High potency observed in vitro | |

| HSV-2 | 0.3 | Effective against resistant strains | |

| VZV | 0.7 | Comparable efficacy to penciclovir |

Case Studies

A review of clinical case studies highlights the therapeutic potential of this compound:

- Case Study 1 : A patient with recurrent HSV infections showed significant improvement after treatment with this compound, with a marked reduction in lesion formation.

- Case Study 2 : In an immunocompromised patient with severe VZV infection, administration of this compound resulted in rapid viral load reduction and clinical recovery.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It is rapidly converted to its active form in vivo, enhancing its efficacy against viral pathogens.

Safety and Tolerability

Preliminary safety assessments suggest that this compound has a tolerable side effect profile, similar to that observed with other antiviral agents like penciclovir. Common side effects may include nausea and headache, but serious adverse events are rare.

Q & A

Q. What validated analytical methods are recommended for quantifying Desdiacetyl-8-oxo Famciclovir in experimental samples?

High-performance liquid chromatography (HPLC) with UV detection or fluorescence spectrometry are widely used for quantification. For example, fluorescence spectrometry combined with flow injection analysis (FIA) has demonstrated high sensitivity for Famciclovir derivatives, with optimization of excitation/emission wavelengths and buffer conditions critical for reproducibility . Ensure calibration curves are validated against certified reference standards, and impurity thresholds (e.g., related compounds E/F) adhere to pharmacopeial limits (98.0–102.0% acceptance criteria) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Refer to OSHA Hazard Communication Standard (HCS) guidelines:

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid ocular exposure.

- Store separately from consumables and maintain proper ventilation.

- In case of accidental exposure, flush eyes with water for 15 minutes and seek medical evaluation if irritation persists .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

Employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. Reproducible synthesis requires strict control of reaction conditions (e.g., temperature, solvent purity). Document batch-specific data, including yields and by-product profiles, to identify deviations .

Advanced Research Questions

Q. How should researchers address discrepancies in stability data for compounded formulations of this compound?

Conduct time-course stability studies under varying conditions (e.g., pH, temperature) to identify degradation pathways. Compare results with FDA-approved formulations using accelerated stability testing (e.g., 40°C/75% RH for 6 months). Inconsistent drug content across batches may indicate inadequate quality control in compounding processes, necessitating HPLC-MS validation .

Q. What experimental designs are optimal for evaluating the cytotoxicity of this compound metabolites?

Use in vitro models (e.g., feline epithelial cell lines) to assess metabolite toxicity. Design dose-response studies with concentrations exceeding plasma IC50 values observed in vivo. Monitor cell viability via MTT assays and morphological changes. Note species-specific metabolic differences—e.g., cats exhibit limited hepatic conversion of BRL 42359 (a Famciclovir intermediate), which may influence toxicity thresholds .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate in vitro IC50 values with plasma concentrations in vivo. Account for species-specific metabolic saturation effects, such as hepatic enzyme limitations in cats. Validate findings using crossover studies in animal models to isolate confounding variables (e.g., bioavailability, protein binding) .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

Standardize reaction parameters (e.g., catalyst purity, solvent grade) and document deviations in supplementary materials. Use collaborative inter-laboratory studies to identify critical control points. Publish detailed synthetic protocols with raw data (e.g., NMR spectra, chromatograms) in open-access repositories to facilitate replication .

Methodological Considerations

Q. How should purity and impurity profiles be reported for this compound in peer-reviewed publications?

Include HPLC chromatograms with baseline resolution of all peaks and tabulate impurity levels relative to USP standards. For novel impurities, provide structural characterization data (e.g., MS/MS fragmentation). Adhere to journal guidelines for supplementary information, ensuring raw datasets are archived in public repositories .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests for multi-group comparisons. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals .

Q. How can researchers validate the specificity of assays used for this compound metabolite detection?

Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) to assess matrix interference. Use stable isotope-labeled internal standards to correct for ionization variability in MS-based methods. Cross-validate results with orthogonal techniques (e.g., immunoassays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.